molecular formula C7H8F2N2O2 B1428344 2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid CAS No. 1249324-44-4

2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid

Cat. No.: B1428344
CAS No.: 1249324-44-4
M. Wt: 190.15 g/mol
InChI Key: PQUDPMBGABAPKO-UHFFFAOYSA-N
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Description

The compound “2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a difluoroacetic acid group. The ethyl group would be attached to one of the nitrogen atoms in the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo substitutions, or participate in cycloaddition reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Synthesis and Chemical Characterization

  • The compound has been utilized in the synthesis of various pyrazole derivatives. For instance, Beck and Wright (1987) detailed the preparation of ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates, emphasizing the role of similar compounds in heterocyclic chemistry (Beck & Wright, 1987).
  • Guillaume et al. (1994) described a reaction pathway involving ethyl 2-diazo-4,4,4-trifluoroacetoacetate, showcasing the chemical reactivity and potential applications of related compounds in organic synthesis (Guillaume et al., 1994).

Structural and Spectral Studies

  • Jones et al. (1996) conducted a study on trifluoromethylazoles, similar to 2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid, focusing on their structural and spectral properties. This research highlights the potential for using such compounds in various scientific applications, such as pH measurement in biological media (Jones et al., 1996).

Applications in Material Science

  • Matiwane et al. (2020) explored pyrazolyl compounds in the synthesis of zinc(II) carboxylate complexes, demonstrating the utility of similar compounds in the field of material science, particularly as catalysts in copolymerization processes (Matiwane et al., 2020).

Novel Synthetic Pathways

  • The synthesis of novel pyrazolo derivatives, as explored by Wu et al. (2006), indicates the importance of compounds like this compound in creating new chemical entities. These entities have potential applications in various fields including pharmacology and agriculture (Wu et al., 2006).

Future Directions

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing “2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid” and studying its properties and potential applications .

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-2-11-4-5(3-10-11)7(8,9)6(12)13/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUDPMBGABAPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249324-44-4
Record name 2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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